molecular formula C12H13NO B1274598 1-Propyl-1H-indole-3-carbaldehyde CAS No. 119491-08-6

1-Propyl-1H-indole-3-carbaldehyde

Cat. No. B1274598
CAS RN: 119491-08-6
M. Wt: 187.24 g/mol
InChI Key: YVQNEXSVVNEUGR-UHFFFAOYSA-N
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Description

1-Propyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family . It serves as an essential precursor for the synthesis of biologically active molecules. Its molecular formula is C12H13NO , and it exhibits interesting reactivity patterns in multicomponent reactions (MCRs) .


Synthesis Analysis

The synthesis of 1-Propyl-1H-indole-3-carbaldehyde involves various methods. One common approach is the Vilsmeier–Haack reaction , where an indole ring reacts with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to yield the aldehyde functional group. Other synthetic routes may involve modifications of the indole core or introduction of the propyl group .


Molecular Structure Analysis

The molecular structure of 1-Propyl-1H-indole-3-carbaldehyde consists of an indole ring fused with a propyl group and an aldehyde moiety. The indole nucleus provides aromaticity, while the aldehyde group contributes to its reactivity. The propyl side chain enhances its lipophilicity and influences its biological properties .


Chemical Reactions Analysis

1-Propyl-1H-indole-3-carbaldehyde participates in various chemical reactions, including MCRs. These reactions allow the assembly of complex structures from multiple starting materials. Notably, MCRs are sustainable, high-yielding, and operationally friendly. Researchers have explored its role in constructing pharmaceutically relevant scaffolds .

Scientific Research Applications

Synthesis of Active Molecules

1-Propyl-1H-indole-3-carbaldehyde: and its derivatives serve as ideal precursors for synthesizing biologically active molecules. They are crucial for generating structures with biological activity, particularly in the field of pharmaceuticals .

Multicomponent Reactions (MCRs)

This compound is used in MCRs, which are inherently sustainable reactions that provide access to complex molecules. These reactions are significant for assembling pharmaceutically interesting scaffolds .

Aldose Reductase Inhibitors

Derivatives of 1-Propyl-1H-indole-3-carbaldehyde have been evaluated as inhibitors for aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes implicated in diabetic complications .

Antitubercular Activity

Indole derivatives, including those derived from 1-Propyl-1H-indole-3-carbaldehyde , have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Synthesis of Indole Derivatives

The compound is used in the synthesis of indole derivatives, which are prevalent moieties present in natural products and drugs. These derivatives have a wide range of biological activities .

Catalysis

1-Propyl-1H-indole-3-carbaldehyde: is involved in catalytic reactions that produce indoles, which are important intermediates in the synthesis of various pharmaceuticals .

properties

IUPAC Name

1-propylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQNEXSVVNEUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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